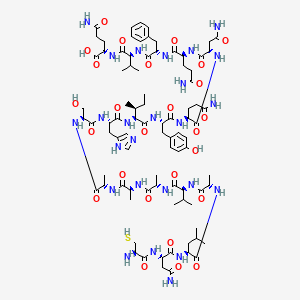![molecular formula C8H7N3OS B12368325 2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)
2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a keto group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. For instance, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) at reflux leads to the formation of pyrido[2,3-d]pyrimidin-7-ones . The reaction conditions can be adjusted to yield different derivatives by varying the acyl group and other substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other groups, such as an amino group, by reacting with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidizing the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) can be used for substituting the methylsulfanyl group after prior oxidation.
Major Products
Oxidation: Oxidation of the methylsulfanyl group results in the formation of sulfoxides or sulfones.
Substitution: Substitution reactions can yield various derivatives, such as amino-substituted pyridopyrimidinones.
Scientific Research Applications
2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.
Biological Studies: The compound is used in studies related to its antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as protein kinases. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar core structure but differ in the position of the keto group.
2-arylaminopyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their ability to inhibit protein tyrosine kinases and have potential as anticancer agents.
4-aminopyrido[2,3-d]pyrimidin-5-ones: These compounds are identified as phosphatidylinositol 3-kinase (PI3K) inhibitors and are studied for their role in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7N3OS |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-5H,1H3 |
InChI Key |
CSAFRVJHLOSTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=O)C=CC2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


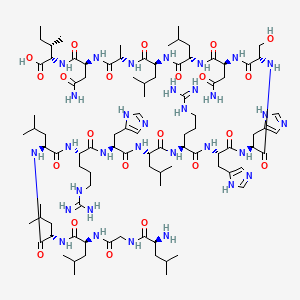
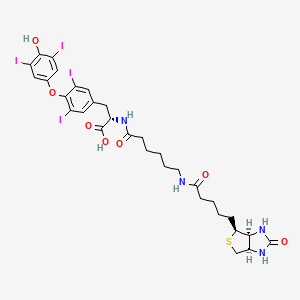
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
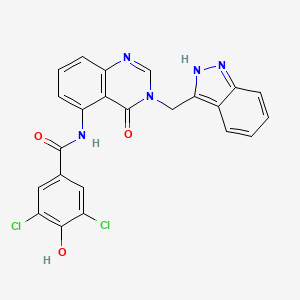
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
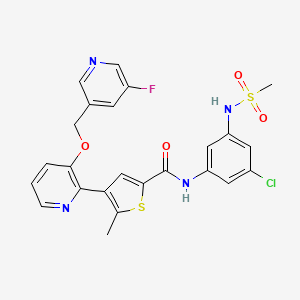
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
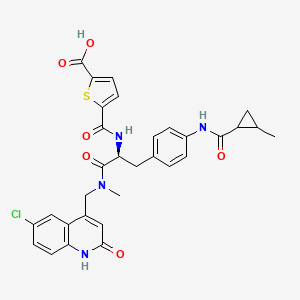
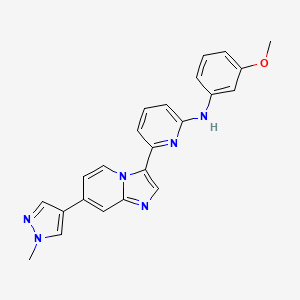
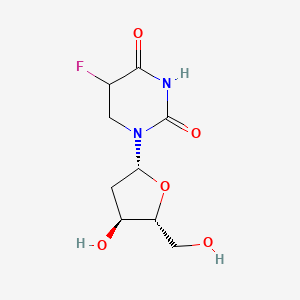
![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)
